Product packaging for 9-Benzyl-1,9-diazaspiro[5.5]undecane(Cat. No.:CAS No. 1100748-66-0)

9-Benzyl-1,9-diazaspiro[5.5]undecane

Numéro de catalogue: B1344369
Numéro CAS: 1100748-66-0
Poids moléculaire: 244.37 g/mol
Clé InChI: KPTIPFMUKHVJGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Benzyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2 and a molecular weight of 244.38 g/mol . It is part of the 1,9-diazaspiro[5.5]undecane family, a privileged heterocyclic scaffold recognized for its significant potential in medicinal chemistry research . This spirocyclic diazepane structure serves as a key synthetic intermediate and core building block for developing novel bioactive molecules . Researchers are exploring compounds based on this scaffold for multiple therapeutic areas. A primary focus has been on the development of inhibitors for Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis . Inhibitors of this enzyme show promising potential for the treatment of conditions like obesity and type 2 diabetes mellitus, with some related derivatives demonstrating potent in vitro IC50 values in the low nanomolar range . Furthermore, recent research has identified 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of Dengue Virus Type 2 (DENV2) . One such derivative (SPO-6) exhibited an EC50 of 11.43 ± 0.87 μM in cell-based assays and showed a favorable drug-likeness profile, highlighting the scaffold's value in antiviral discovery . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2 B1344369 9-Benzyl-1,9-diazaspiro[5.5]undecane CAS No. 1100748-66-0

Propriétés

IUPAC Name

9-benzyl-1,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTIPFMUKHVJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649124
Record name 9-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-66-0
Record name 9-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-benzyl-1,9-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Stepwise Synthesis (Based on Patent CN101255159A)

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane N-benzylpiperidin-4-one + ethyl cyanoacetate in 12% cholamine solution, 0°C, 8 days 65 Solid filtered, washed with ethanol and ether
2 Acidic hydrolysis and decarboxylation to 9-benzyl-3,9-diaza-2,4-dioxo spiro[5.5]undecane 30% aqueous sulfuric acid, 100°C, 18 h 68 Reaction monitored by HPLC, pH adjusted to ~8
3 Reduction to 3-benzyl-3,9-diaza spiro[5.5]undecane LiAlH4 in anhydrous tetrahydrofuran, reflux 16 h under N2 73 Workup with 2M NaOH, purification by column chromatography

Alternative Hydrolysis Conditions

  • Phosphate aqueous solution (50%) at 110°C for 30 h can be used instead of sulfuric acid for hydrolysis, yielding 64% of the dioxo intermediate.

Protection and Deprotection

  • Protection of the secondary amine with tert-butyloxycarbonyl (Boc) group using Boc2O and triethylamine in dichloromethane at 0°C to room temperature, yielding 96% of the Boc-protected intermediate.
  • Catalytic hydrogenation (Pd/C, 50 psi H2, 50°C, 16 h) to remove benzyl protecting groups or modify substituents, followed by acidification to isolate the product.
  • The reaction sequence avoids high-temperature pyrolysis, improving safety and scalability.
  • The use of lithium aluminium hydride requires careful handling due to its reactivity and the need for anhydrous conditions.
  • The order of solvent addition and ensuring clear solutions during formulation are critical for reproducibility.
  • Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution during formulation steps.
  • The synthetic method allows for combinatorial chemistry applications to generate libraries of derivatives for biological screening.

For formulation and experimental use, stock solutions of 9-Benzyl-1,9-diazaspiro[5.5]undecane can be prepared at various molarities as follows (molecular weight approx. 244.38 g/mol):

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 4.10 0.82 0.41
5 20.49 4.10 2.05
10 40.98 8.20 4.10
  • Mild reaction conditions suitable for scale-up.
  • High yields in each step (typically 65-75%).
  • Avoidance of dangerous high-temperature pyrolysis.
  • Flexibility in substituent introduction at position 9.
  • Compatibility with combinatorial chemistry for derivative synthesis.

The preparation of this compound is well-established through a multi-step synthetic route involving condensation, selective hydrolysis, and reduction. The methods emphasize mild conditions, scalability, and high yields, making them suitable for both research and industrial applications. The availability of detailed protocols and stock solution preparation data supports its use in biological and pharmaceutical research.

Analyse Des Réactions Chimiques

Types of Reactions: 9-Benzyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives .

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of 1-Benzyl-1,9-diazaspiro[5.5]undecane and its derivatives:

Scientific Research Applications

General Application: Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold have been employed in drug development studies, demonstrating potential therapeutic applications across various health conditions.

Antiviral Research

  • 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have demonstrated the ability to inhibit Dengue virus type 2 (DENV2) .
  • These findings indicate the potential antiviral properties of 1,9-diazaspiro[5.5]undecane derivatives against DENV2.

Pharmacological Applications

  • 1,9-diazaspiro[5.5]undecanes can be used for the treatment of obesity, pain, as well as various immune system, cell signaling, cardiovascular, and psychotic disorders .
  • These compounds may treat obesity via various biological activities, such as inhibition of acetyl CoA carboxylase, antagonism against neuropeptide Y, and inhibition of 11β-hydroxysteroid dehydrogenase type 1 .
  • 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecane derivatives presented good binding affinities for MCH-R1, suggesting another way in which compounds containing 1,9-diazaspiro[5.5]-undecane moiety may treat obesity by exhibiting antagonizing activity toward melanin-concentrating hormone receptor 1 (MCH-R1) .
  • The multimodal activity of the compounds containing the 1,9-diazaspiro[5.5]undecane core against multiple receptors associated with pain or side effects related to pain could make this class of compounds of high interest in new treatments of pain .

Enzyme Inhibition

  • (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives were designed as α-glucosidase inhibitors .

Structural Insights

  • 1-Benzyl-1,9-diazaspiro[5.5]undecane features a spirocyclic structure that includes two nitrogen atoms in the diazaspiro framework. Its complex three-dimensional arrangement can influence its interactions and reactivity in biological systems. The presence of the benzyl group adds to its lipophilicity, potentially enhancing its bioavailability.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations

9-Methyl-1,9-diazaspiro[5.5]undecane
  • Structure : Methyl group at position 9 (CAS 95466-84-5).
  • Applications : Used as a building block in combinatorial chemistry .
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
  • Structure : tert-Butyl ester at position 9 (CAS 1031927-14-6).
  • Properties : The bulky tert-butyl group enhances steric protection of the amine, improving stability during synthetic modifications. The carboxylate group allows for further functionalization .
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane
  • Structure : Cyclohexyl and oxygen (oxa) substitutions (CAS 1710293-34-7).

Heteroatom Modifications

9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Structure : Incorporates two oxygen atoms (1,5-dioxa) in the spiro system.
  • Properties : Oxygen atoms increase polarity, improving aqueous solubility but possibly reducing CNS penetration. Demonstrated σ1 receptor antagonism in binge-eating disorder models .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • Structure : Combines oxa and diaza groups (CAS 2102409-64-1).
  • Properties : The oxa group modulates basicity, while the benzyl carboxylate enhances versatility in drug design. Used in multi-target ligands to avoid hERG channel inhibition .
4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
  • Structure : Oxa substitution with hydrochloride salt (CAS 1439897-97-8).
  • Properties : Salt formation improves solubility for in vitro assays. The oxa group may stabilize specific conformations critical for receptor binding .

Activité Biologique

9-Benzyl-1,9-diazaspiro[5.5]undecane is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. Its molecular formula is C₁₉H₂₃N₂, with a molecular weight of approximately 344.49 g/mol. This compound has garnered attention in medicinal chemistry due to its interactions with various neurochemical pathways and its potential therapeutic applications.

Neuropharmacological Properties

Research indicates that this compound exhibits significant biological activity as a ligand for dopamine receptors. It demonstrates a high affinity for the dopamine D3 receptor, with a Ki value of 12.0 nM, indicating selectivity over the D2 receptor (D2R/D3R ratio = 905) . This selectivity suggests potential applications in treating neuropsychiatric disorders.

The compound also acts as an antagonist for neuropeptide Y receptors, which are implicated in appetite regulation and energy homeostasis . Furthermore, it shows dual ligand activity affecting both sigma-1 and mu-opioid receptors, highlighting its multifaceted mechanism of action that could be beneficial in pain management strategies.

Antiviral Activity

Recent studies have identified the antiviral properties of derivatives of this compound against Dengue virus type 2 (DENV2). For instance, compounds with specific substitutions (e.g., 2-methylbenzyl and 4-bromobenzyl) exhibited potent inhibitory activity with EC50 values ranging from 11.43 ± 0.87 μM to 20.77 ± 1.92 μM in cell-based assays .

Applications in Pain Management

The analgesic potential of this compound class is noteworthy. It has been reported to exhibit pain-relieving effects comparable to traditional opioids but with fewer side effects due to sigma-1 receptor antagonism . This characteristic positions it as a promising candidate for developing safer analgesics.

Treatment of Obesity and Immune Disorders

The biological activity of this compound extends to obesity treatment through mechanisms such as inhibition of acetyl CoA carboxylase and antagonism against neuropeptide Y . It has also been explored for applications in treating various immune system disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of this compound derivatives. The following table summarizes key findings regarding structural modifications and their effects on biological activity:

Compound NameStructural FeaturesUnique Properties
3-Chlorobenzyl-linked derivativeChlorobenzyl substitutionPotent against DENV2
4-Bromobenzyl derivativeBromobenzyl substitutionModerate antiviral activity
Tert-butyl derivativeTert-butyl groupEnhanced lipophilicity
Benzene-fused derivativesFused aromatic ringsImproved receptor binding affinities

Study on Pain Management

In a pharmacological study, several derivatives of this compound were evaluated for their analgesic properties. The results indicated that specific substitutions at the benzyl position significantly enhanced their efficacy in pain relief while minimizing side effects commonly associated with opioid use .

Study on Obesity Treatment

Another study focused on the effects of these compounds on obesity-related pathways. The findings revealed that certain derivatives showed promising results in reducing body weight gain in animal models by modulating appetite-regulating hormones .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Benzyl-1,9-diazaspiro[5.5]undecane, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization. For example, tert-butyl intermediates (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate) are used as precursors, with benzyl groups introduced via alkylation . Reaction conditions (e.g., temperature, solvent choice) are critical for yield optimization . Structural characterization employs NMR spectroscopy and mass spectrometry to confirm spirocyclic frameworks and substituent positions .

Q. How does the spirocyclic structure of this compound influence its physicochemical properties?

  • Methodological Answer : The spirocyclic core imposes steric constraints, reducing conformational flexibility and enhancing metabolic stability. Computational methods (e.g., molecular docking) and X-ray crystallography can reveal bond angles and torsion strains, while logP measurements assess lipophilicity . For example, the benzyl group increases hydrophobicity, improving membrane permeability in cellular assays .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies suggest interactions with neurotransmission pathways (e.g., opioid or serotonin receptors) via radioligand binding assays . Functional assays (e.g., cAMP inhibition) may further elucidate agonism/antagonism. However, target specificity requires validation using knockout models or competitive antagonists .

Advanced Research Questions

Q. How can synthetic purity and diastereomer ratios be optimized during large-scale production?

  • Methodological Answer : Diastereomer resolution often requires chiral chromatography (e.g., preparative HPLC with polysaccharide columns) . Reaction monitoring via in-situ FTIR or LC-MS helps identify side products (e.g., over-alkylation). Solvent engineering (e.g., switching from DCM to THF) may reduce byproduct formation .

Q. What strategies resolve contradictions in reported binding affinities across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). Cross-validation using orthogonal techniques (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) clarifies thermodynamic vs. kinetic binding parameters . Comparative studies with structurally related analogs (e.g., 9-benzyl-1-oxa-4,9-diazaspiro derivatives) isolate substituent effects .

Q. How does the compound’s mechanism of action differ in neuronal vs. immune cell models?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) and phosphoproteomics can identify pathway-specific activation. For example, in neuronal models, MAPK/ERK signaling may dominate, while immune cells show NF-κB modulation . Co-culture systems or organoids may reveal context-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-1,9-diazaspiro[5.5]undecane
Reactant of Route 2
9-Benzyl-1,9-diazaspiro[5.5]undecane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.